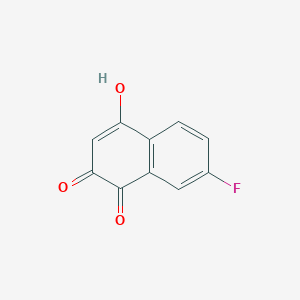

7-Fluoro-2-hydroxynaphthalene-1,4-dione

概要

説明

7-Fluoro-2-hydroxynaphthalene-1,4-dione: is an organic compound with the molecular formula C10H5FO3 It is a derivative of naphthoquinone, characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-hydroxynaphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction is often catalyzed by nano copper (II) oxide under mild, ambient, and solvent-free conditions . The use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and an environmentally benign process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and cost-effectiveness, ensuring the consistent quality and purity of the final product.

化学反応の分析

Radical Alkylation Reactions

The quinone core facilitates radical-mediated alkylation under mild conditions. In studies using similar substrates (e.g., 1,4-naphthoquinone), radical benzylation occurs via C–H abstraction using Selectfluor and Ag(I) catalysts ( ). For example:

-

Conditions : Ag(4-OMePy)₂NO₃ (20 mol%), Selectfluor (2 eq.), DCE/H₂O (1:1), room temperature.

-

Mechanism : Single-electron transfer from Ag(I) to Selectfluor generates a benzyl radical, which adds to the quinone’s electron-deficient ring.

-

Expected Product : Substituted 2-hydroxy-3-benzylnaphthoquinone derivatives.

Table 1: Radical Alkylation of Analogous Quinones

| Substrate | Catalyst | Yield (%) | Product Structure | Reference |

|---|---|---|---|---|

| 1,4-Benzoquinone | Ag(4-OMePy)₂NO₃ | 73 | 2-Benzyl-1,4-dione | |

| 5-Hydroxy-1,4-naphthoquinone | Ag(I) | 45 | 2-Benzyl-5-hydroxynaphthoquinone |

For the fluoro derivative, the fluorine atom at position 7 may direct regioselectivity by deactivating adjacent positions, favoring substitution at C3 or C6.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 can undergo substitution with thiols or amines. In lawsone (2-hydroxy-1,4-naphthoquinone), reactions with thiophenols yield thioethers under aqueous conditions ( ).

Example Reaction :

-

Substrate : 2-Hydroxy-1,4-naphthoquinone

-

Reagent : 3-Fluorobenzenethiol

-

Conditions : H₂O, 50°C, 12 hours.

-

Product : 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione (Yield: 68%) .

Table 2: Thiol Substitution in Naphthoquinones

The fluorine atom in 7-fluoro-2-hydroxynaphthalene-1,4-dione may enhance the electrophilicity of the adjacent carbonyl groups, accelerating nucleophilic attack.

Condensation Reactions for Heterocycle Formation

Quinones with hydroxyl groups undergo condensation with aldehydes and amines to form fused heterocycles. For instance, 2-hydroxy-1,4-naphthoquinone reacts with benzaldehydes and aryl amines to yield benzoacridine-diones ( ).

Example Pathway :

-

Step 1 : Michael addition of amine to the quinone.

-

Step 2 : Cyclization via InCl₃ catalysis.

-

Product : Benzoacridine-5,6-dione derivatives (IC₅₀: 8–12 µM against MCF-7 cells) .

Table 3: Condensation Products from Naphthoquinones

The fluorine substituent in this compound could sterically hinder cyclization or alter electronic properties, affecting reaction rates and product distribution.

Redox and Tautomeric Behavior

Naphthoquinones exhibit reversible redox behavior, transitioning between quinone and hydroquinone states. The fluorine atom influences redox potentials by stabilizing the oxidized form through inductive effects.

Key Observations :

科学的研究の応用

7-Fluoro-2-hydroxynaphthalene-1,4-dione (C10H5FO3) is a fluorinated naphthoquinone derivative with diverse applications in scientific research, including chemistry, biology, medicine, and industry . Its unique structure, characterized by the specific positioning of fluorine and hydroxyl groups on the naphthalene ring, imparts distinct chemical properties and reactivity compared to similar compounds.

Chemistry

This compound serves as a precursor in synthesizing complex organic molecules and as a reagent in various chemical reactions. Oxidation leads to the formation of quinone derivatives, while reduction results in hydroquinone derivatives, and substitution yields substituted naphthoquinone derivatives.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research has explored the antimicrobial activity of 1,4-naphthoquinones against various microbial pathogens . Studies also evaluate their effect on the viability of biofilms formed by reproducing microorganisms .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for treating various diseases. Certain naphthoquinone derivatives have demonstrated improved antimalarial activity. Synthetic derivatives of 1,4-naphthoquinone, such as atovaquone, are used as active ingredients in drugs like Malarone for treating malaria and pneumonia caused by Pneumocystis jirovecii . Additionally, some synthesized sulfanyl-phenylamino-1,4-naphthoquinone derivatives have shown remarkable cytotoxic activity against cancer cells, inducing apoptosis and cell cycle arrest in MCF-7 cells . Some 1,4-naphthoquinones have demonstrated antitumor activity in vivo .

Industry

This compound is used in the production of dyes, pigments, and other industrial chemicals.

Related compounds

The presence of the fluorine atom at the 7th position enhances the compound's stability and influences its interaction with other molecules, making it valuable for various applications.

The following are similar compounds:

- 6-Fluoro-3-hydroxy-1,4-naphthoquinone

- 7-Fluoro-2-hydroxy-1,4-naphthalenedione

- 2-Hydroxy-7-fluoronaphthalene-1,4-dione

作用機序

The mechanism of action of 7-Fluoro-2-hydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific molecular targets, such as enzymes and receptors, are being investigated to understand its potential therapeutic applications.

類似化合物との比較

- 6-Fluoro-3-hydroxy-1,4-naphthoquinone

- 7-Fluoro-2-hydroxy-1,4-naphthalenedione

- 2-Hydroxy-7-fluoronaphthalene-1,4-dione

Comparison: 7-Fluoro-2-hydroxynaphthalene-1,4-dione is unique due to the specific positioning of the fluorine and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the fluorine atom at the 7th position enhances its stability and influences its interaction with other molecules, making it a valuable compound for various applications.

生物活性

7-Fluoro-2-hydroxynaphthalene-1,4-dione is a synthetic derivative of naphthoquinone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C10H5FO3

- CAS Number : 58472-36-9

- Structure : Characterized by a hydroxyl group at the 2-position and a fluorine atom at the 7-position of the naphthalene ring.

The biological activity of this compound is attributed to its ability to participate in redox reactions as an electron acceptor or donor. This interaction can influence various cellular processes, including apoptosis and cell proliferation. The compound's effects on specific molecular targets, such as enzymes and receptors, are under investigation to elucidate its therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated that derivatives of naphthoquinones can effectively kill Plasmodium falciparum, the malaria-causing parasite, suggesting potential use in treating malaria .

Anticancer Activity

The compound has also shown notable anticancer activity across multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 3.67 | Induction of apoptosis via ROS generation |

| HT-29 (colorectal) | 1.99 | Cell cycle arrest and apoptosis |

| PC3 (prostate) | Not specified | Apoptotic pathways activation |

In vitro studies reveal that treatment with this compound leads to increased apoptotic cell death in cancer cells compared to untreated controls. Specifically, significant increases in early and late apoptotic cells were observed after treatment with this compound .

Case Studies and Research Findings

- Antimalarial Activity : A study highlighted that certain derivatives of naphthoquinones showed improved activity against Plasmodium berghei compared to standard treatments like atovaquone. This suggests that modifications to the naphthoquinone structure can enhance its efficacy against resistant strains of malaria .

- Cytotoxicity in Cancer Cells : In a comparative study involving various naphthoquinone derivatives, this compound exhibited superior cytotoxic effects against human cancer cell lines such as MCF-7 and HT-29. The mechanism was linked to ROS-mediated pathways leading to apoptosis .

- Anti-inflammatory Properties : Some research indicates that naphthoquinone derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This could broaden the therapeutic applications of this compound beyond antimicrobial and anticancer uses .

特性

IUPAC Name |

7-fluoro-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMKKMPXFYTUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494713 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58472-36-9 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。